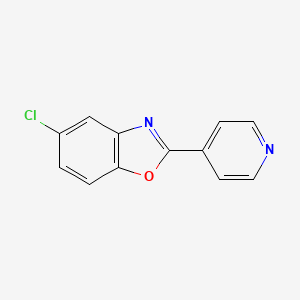
5-Chloro-2-pyridin-4-yl-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chlorine atom at the 5-position and a pyridinyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 4-chloropyridine-2-carboxylic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Industrial Production Methods
Industrial production of 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce more complex heterocyclic compounds.
科学研究应用
5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
2-(pyridin-4-yl)-1,3-benzoxazole: Lacks the chlorine substitution at the 5-position.
5-chloro-2-(pyridin-2-yl)-1,3-benzoxazole: Similar structure but with the pyridinyl group at the 2-position.
5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole: Similar structure but with the pyridinyl group at the 3-position.
Uniqueness
The presence of the chlorine atom at the 5-position and the pyridinyl group at the 4-position in 5-chloro-2-(pyridin-4-yl)-1,3-benzoxazole imparts unique electronic and steric properties
属性
分子式 |
C12H7ClN2O |
|---|---|
分子量 |
230.65 g/mol |
IUPAC 名称 |
5-chloro-2-pyridin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H7ClN2O/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-7H |
InChI 键 |
STQSLZAKUMZJTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



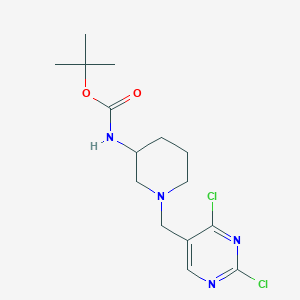
![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
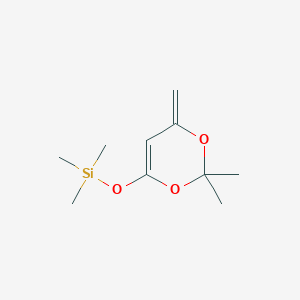
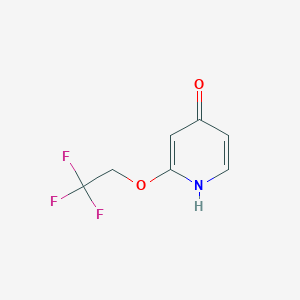

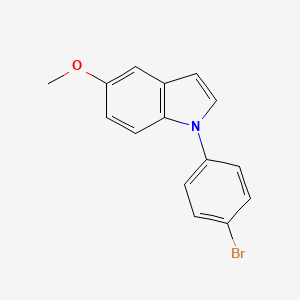
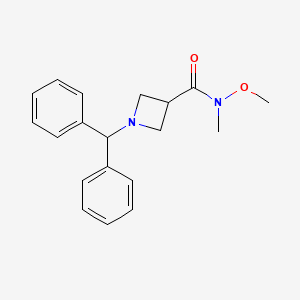
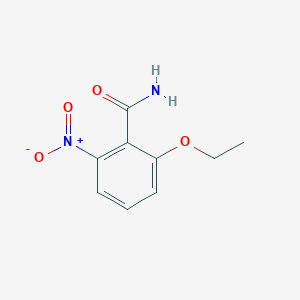
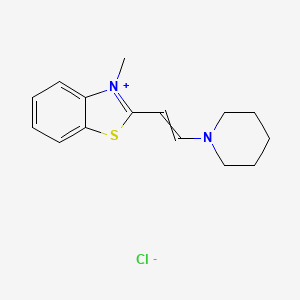
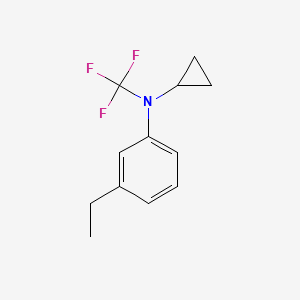
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)


